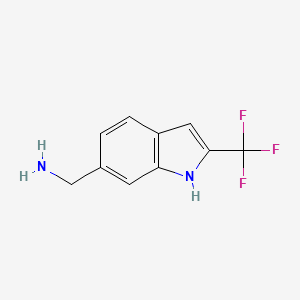
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group (-CF3) is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in pharmaceuticals and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . The reaction typically involves the use of a radical intermediate and can yield the desired product in significant quantities.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups to the indole ring, enhancing its bioactivity and application potential .
Applications De Recherche Scientifique
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s bioactivity makes it useful in studying biological processes and developing new drugs.
Mécanisme D'action
The mechanism of action of (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, increasing its efficacy. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Trifluoromethyl-1H-indole): Similar in structure but lacks the methanamine group.
(6-Trifluoromethyl-1H-indole): The trifluoromethyl group is positioned differently on the indole ring.
(2-(Trifluoromethyl)-1H-indol-3-yl)methanamine: Similar structure with the trifluoromethyl group at the C3 position.
Uniqueness
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9F3N2 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)-1H-indol-6-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H,5,14H2 |
Clé InChI |
AADKDHNCWWMBMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12953304.png)
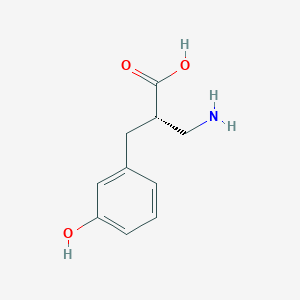
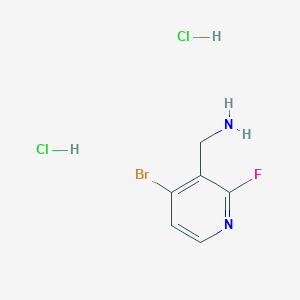
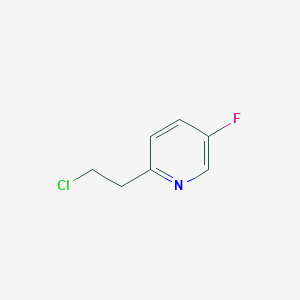
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)
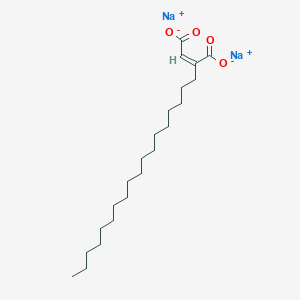
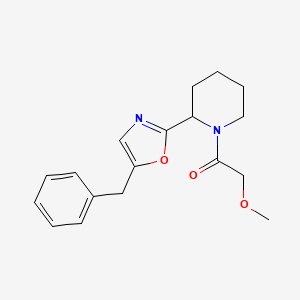
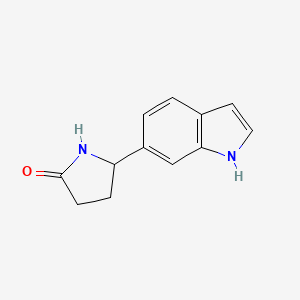
![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)


